4-(2,6-Dichlorobenzoyl)quinoline; 97%

Vue d'ensemble

Description

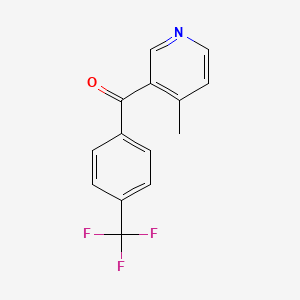

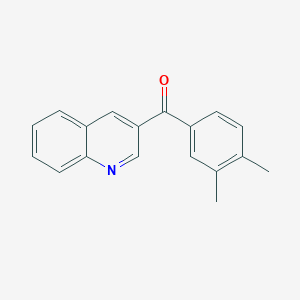

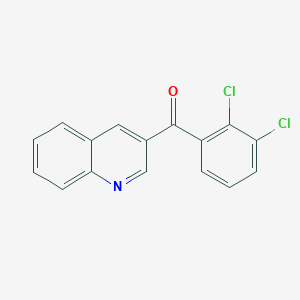

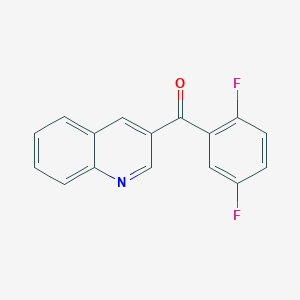

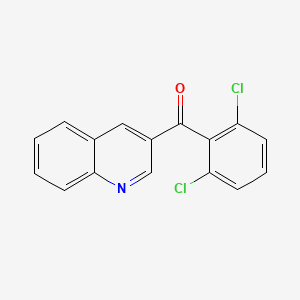

4-(2,6-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 . It is also known by other names such as (2,6-Dichlorophenyl)-4-quinolinylmethanone and Methanone, (2,6-dichlorophenyl)-4-quinolinyl .

Molecular Structure Analysis

The molecular structure of 4-(2,6-Dichlorobenzoyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 4-position with a 2,6-dichlorobenzoyl group .Physical And Chemical Properties Analysis

The predicted boiling point of 4-(2,6-Dichlorobenzoyl)quinoline is 467.6±30.0 °C and its predicted density is 1.381±0.06 g/cm3 . Its pKa is predicted to be 1.75±0.13 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Quinoline derivatives are pivotal in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. 3-(2,6-Dichlorobenzoyl)quinoline serves as a versatile intermediate in the creation of various biologically active molecules. Its structure allows for the introduction of additional functional groups, facilitating the synthesis of complex quinoline derivatives .

Green Chemistry Applications

The compound is used in green chemistry protocols to develop more sustainable and environmentally friendly synthetic routes. Researchers have explored solvent-free reactions, using this quinoline derivative as a key component, which aligns with the principles of green chemistry to minimize the use of hazardous substances .

Antimicrobial Agents

Quinoline derivatives exhibit a broad spectrum of antimicrobial activity3-(2,6-Dichlorobenzoyl)quinoline can be utilized to synthesize compounds with potential antibacterial and antifungal properties, addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Agents

The anti-inflammatory and analgesic properties of quinoline derivatives make them valuable in the development of new therapeutic agents3-(2,6-Dichlorobenzoyl)quinoline could be a precursor in the synthesis of compounds that target inflammatory pathways and pain receptors .

Anticancer Research

Quinoline compounds have been identified as promising scaffolds in anticancer drug discovery. The dichlorobenzoyl group in 3-(2,6-Dichlorobenzoyl)quinoline may enhance the cytotoxicity against certain cancer cell lines, making it a candidate for the development of novel oncology treatments .

Photocatalytic Synthesis

This compound is also involved in photocatalytic reactions, which are part of cutting-edge research in synthetic organic chemistry. The photocatalytic properties of quinoline derivatives can be harnessed to create complex organic molecules under mild conditions, using light as a sustainable energy source .

Mécanisme D'action

Target of Action

The primary targets of 3-(2,6-Dichlorobenzoyl)quinoline, also known as 4-(2,6-Dichlorobenzoyl)quinoline or (2,6-Dichlorophenyl)(quinolin-3-yl)methanone, are bacterial enzymes of the class II topoisomerase family, namely gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination, making them ideal targets for antimicrobial agents .

Mode of Action

3-(2,6-Dichlorobenzoyl)quinoline interacts with its targets by increasing the concentration of drug-enzyme-DNA cleavage complexes, converting them into cellular toxins . This interaction disrupts the normal functioning of the bacterial enzymes, leading to DNA damage and ultimately cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication, transcription, and recombination . By inhibiting the function of gyrase and topoisomerase IV, it disrupts these pathways, leading to downstream effects such as DNA damage and cell death .

Pharmacokinetics

Quinolines in general are known for their high bioavailability and relatively low toxicity . These properties contribute to the clinical success of quinolines and their derivatives .

Result of Action

The result of the compound’s action is the death of bacterial cells. By disrupting the normal functioning of gyrase and topoisomerase IV, the compound causes DNA damage, which ultimately leads to cell death . This makes it an effective antimicrobial agent.

Propriétés

IUPAC Name |

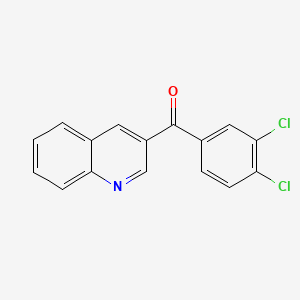

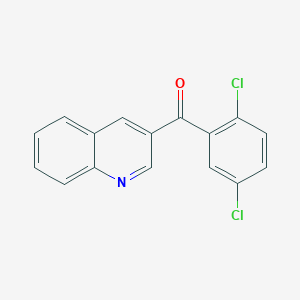

(2,6-dichlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYUIHSOXUIDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264567 | |

| Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dichlorobenzoyl)quinoline | |

CAS RN |

1187171-87-4 | |

| Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.